molecular formula C13H13ClN2 B13895099 6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine

6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine

Cat. No.: B13895099
M. Wt: 232.71 g/mol
InChI Key: FBVJGCUTYVSBBN-UHFFFAOYSA-N
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Description

6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse structures and significant roles in various natural products and bioactive pharmaceuticals . The compound’s unique structure, featuring a pyridine ring substituted with a 4-(2-chloroethyl)phenyl group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine typically involves the reaction of 2-aminopyridine with 4-(2-chloroethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in various applications.

Chemical Reactions Analysis

6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine undergoes several types of chemical reactions, including:

Scientific Research Applications

6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

6-[4-(2-chloroethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C13H13ClN2/c14-9-8-10-4-6-11(7-5-10)12-2-1-3-13(15)16-12/h1-7H,8-9H2,(H2,15,16)

InChI Key

FBVJGCUTYVSBBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C2=CC=C(C=C2)CCCl

Origin of Product

United States

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